Buparlisib Hydrochloride

Breast Cancer PI3Kα Inhibition Clinical Pharmacology

Researchers studying PI3K-driven glioblastoma or CNS metastases often struggle to find pan-inhibitors that reliably cross the blood-brain barrier. Buparlisib HCl solves this with a brain-plasma ratio of 1.5-2.0 and balanced class I PI3K inhibition. - Pan-PI3K IC50s: p110α 52 nM, p110β 166 nM, p110δ 116 nM, p110γ 262 nM[reference:0]. - Robust antiproliferative GI50 of 0.1-0.7 μM in U87MG, MCF7, DU145, and A2780 models. - >90% oral bioavailability and verified microtubule-destabilizing off-target activity for dual-mechanism studies. - Same-day dispatch from ISO 9001 warehousing; bulk quantities available on request.

Molecular Formula C18H22ClF3N6O2
Molecular Weight 446.9 g/mol
CAS No. 1312445-63-8
Cat. No. B1139140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuparlisib Hydrochloride
CAS1312445-63-8
Synonyms5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride
Molecular FormulaC18H22ClF3N6O2
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl
InChIInChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H
InChIKeyDGPLYAXBXJXEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buparlisib Hydrochloride Procurement Guide: Pan-Class I PI3K Inhibitor


Buparlisib Hydrochloride (NVP-BKM120, BKM120) is a potent, orally bioavailable, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that targets all four class I catalytic isoforms (p110α, p110β, p110δ, and p110γ) . It exhibits >100-fold selectivity over other protein kinases and demonstrates reduced potency against class III (Vps34) and class IV (mTOR, DNA-PK) PI3K kinases . As one of the most clinically advanced pan-PI3K inhibitors, it has been evaluated in more than 80 clinical studies for a broad spectrum of solid tumors and hematologic malignancies, making it a critical tool compound for PI3K pathway interrogation [1].

Why Pan-PI3K Inhibitors Are Not Interchangeable


Generic substitution among PI3K inhibitors is not scientifically valid due to critical differences in isoform selectivity profiles, blood-brain barrier (BBB) penetrance, off-target activities, and clinical dosing parameters. For example, while Buparlisib is a pan-PI3K inhibitor with balanced activity across all four class I isoforms, isoform-selective inhibitors like Alpelisib (p110α-selective) or Idelalisib (p110δ-selective) exhibit drastically different target engagement and toxicity profiles [1]. Even within the pan-PI3K class, Copanlisib exhibits ~100-fold greater potency against p110α (IC50 = 0.5 nM) compared to Buparlisib (IC50 = 52 nM), fundamentally altering the pharmacodynamic relationship [2]. Furthermore, Buparlisib possesses a unique combination of high oral bioavailability (>90%) and robust brain penetration (brain-plasma ratio of 1.5-2.0) that is not replicated by most other PI3K inhibitors, making it uniquely suited for CNS oncology research [3].

Comparative Data: Quantified Differentiation from Analogs


Clinical Dose and Discontinuation Rate: Alpelisib Comparison

In a Phase Ib study of premenopausal women with HR+/HER2- advanced breast cancer, Buparlisib (100 mg daily) and Alpelisib (350 mg daily) were combined with tamoxifen plus goserelin. Buparlisib treatment was associated with a markedly higher discontinuation rate due to adverse events (53.8%) compared to Alpelisib (18.8%), with distinct toxicity profiles: Buparlisib caused grade 3/4 ALT increase in 30.8% of patients versus 0% for Alpelisib, while Alpelisib caused hyperglycemia (6.3%) and rash (6.3%) not seen with Buparlisib [1].

Breast Cancer PI3Kα Inhibition Clinical Pharmacology

In Vitro Potency Differential Against p110α: Copanlisib

Copanlisib (BAY 80-6946) exhibits substantially greater potency against the p110α isoform with an IC50 of 0.5 nM, representing an approximate 100-fold higher affinity compared to Buparlisib's IC50 of 52 nM [1]. This potency differential is consistent across multiple independent assay systems and reflects fundamental differences in molecular structure and binding kinetics [2].

Biochemical Assays PI3Kα IC50

Comparative Potency Across All Class I Isoforms: Pictilisib

Buparlisib and Pictilisib exhibit fundamentally different pan-PI3K inhibition profiles. Pictilisib is a highly potent inhibitor of p110α (IC50 = 3 nM) and p110δ (IC50 = 3 nM), but shows 11-fold and 25-fold selectivity against p110β (33 nM) and p110γ (75 nM), respectively. In contrast, Buparlisib displays a more balanced, albeit less potent, inhibition profile across all four isoforms: p110α (52 nM), p110β (166 nM), p110δ (116 nM), and p110γ (262 nM) [1]. The difference in p110α potency is approximately 17-fold in favor of Pictilisib.

Biochemical Assays PI3K Isoforms IC50

Isoform Selectivity for p110δ-Driven Indications: Idelalisib

Idelalisib is a highly selective PI3Kδ inhibitor with an IC50 of 2.5 nM against p110δ, exhibiting >300-fold selectivity over p110α (IC50 = 820 nM) and p110β (IC50 = 565 nM) [1]. Buparlisib, in contrast, is a pan-PI3K inhibitor with an IC50 of 116 nM against p110δ, providing only ~2-fold selectivity over p110α (52 nM) [1]. In a Phase II trial in follicular lymphoma (FL), Buparlisib demonstrated an overall response rate (ORR) of 25%, compared to 57% for Idelalisib in a separate Phase II study [2].

Hematologic Malignancies PI3Kδ Isoform Selectivity

Unique Blood-Brain Barrier Penetration Profile

Buparlisib demonstrates exceptional blood-brain barrier (BBB) penetration that is unaffected by efflux transporters, yielding a brain-plasma ratio of 1.5-2.0 across multiple mouse strains [1]. This property is unique among clinically advanced pan-PI3K inhibitors. For comparison, Pictilisib (GDC-0941) exhibits poor brain penetration and is not considered suitable for CNS oncology applications [2]. GDC-0084, a dual PI3K/mTOR inhibitor, was specifically engineered for BBB penetration, underscoring that this property is not inherent to the PI3K inhibitor class [3].

CNS Oncology Glioblastoma Pharmacokinetics

Optimal Use Cases in Preclinical and Clinical Research


Brain Tumor Models Requiring BBB-Penetrant PI3K Inhibition

Buparlisib is uniquely suited for in vivo studies of glioblastoma, diffuse intrinsic pontine glioma (DIPG), and brain metastases from breast cancer or melanoma. Its brain-plasma ratio of 1.5-2.0 ensures that intracranial target engagement can be achieved at clinically relevant plasma concentrations, unlike most other PI3K inhibitors that fail to cross the BBB [1]. This property makes it the compound of choice for CNS oncology research where PI3K pathway inhibition is hypothesized to provide therapeutic benefit.

Solid Tumor Xenograft Models with Multi-Isoform Activation

For preclinical efficacy studies in solid tumor models such as A2780 (ovarian), U87MG (glioblastoma), MCF7 (breast), and DU145 (prostate) cell lines, Buparlisib demonstrates robust antiproliferative activity with GI50 values ranging from 0.1-0.7 μM [2]. Its balanced pan-inhibition profile is mechanistically appropriate for tumors driven by multiple PI3K isoforms or where the dominant driver isoform is unknown or heterogeneous.

Investigating Microtubule-Dependent Cytotoxicity as a Confounding Variable

Buparlisib possesses an off-target microtubule-destabilizing activity that contributes to its antiproliferative effects independent of PI3K inhibition [3]. This dual mechanism makes Buparlisib a valuable tool for studies designed to dissect the relative contributions of PI3K pathway inhibition versus microtubule disruption in cancer cell killing. Researchers should be aware that this off-target effect may confound interpretation of PI3K-specific pharmacodynamics and should be controlled for in experimental design.

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